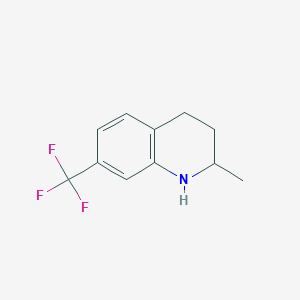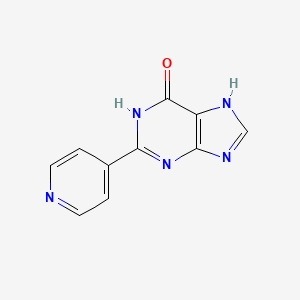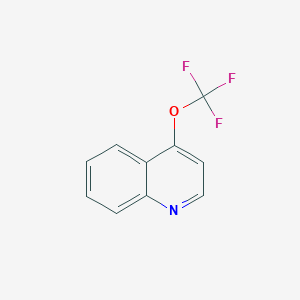
3-(Chloromethyl)-7-hydroxy-2-benzopyrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-7-hydroxy-2-benzopyrone is an organic compound that belongs to the class of benzopyrones. Benzopyrones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is characterized by the presence of a chloromethyl group at the third position and a hydroxyl group at the seventh position on the benzopyrone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-hydroxy-2-benzopyrone typically involves the chloromethylation of 7-hydroxy-2-benzopyrone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons to attack the aldehyde, followed by rearomatization of the benzopyrone ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-7-hydroxy-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-formyl-7-hydroxy-2-benzopyrone.
Reduction: Formation of 3-methyl-7-hydroxy-2-benzopyrone.
Substitution: Formation of various substituted benzopyrones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-7-hydroxy-2-benzopyrone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating inflammatory diseases.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-7-hydroxy-2-benzopyrone involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interaction with biological molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic activity through cyclooxygenase inhibition.
Methyl salicylate: Another salicylic acid derivative with anti-inflammatory properties.
Mesalamine: Used to treat inflammatory bowel disease by inhibiting the COX pathway.
Uniqueness
3-(Chloromethyl)-7-hydroxy-2-benzopyrone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloromethyl and a hydroxyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
94279-06-8 |
|---|---|
Molekularformel |
C10H7ClO3 |
Molekulargewicht |
210.61 g/mol |
IUPAC-Name |
3-(chloromethyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4,12H,5H2 |
InChI-Schlüssel |
VDQNCLDHHFTJDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)



![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)

![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)







